molecular formula C12H8ClFO2S B13617498 3-Fluoro-biphenyl-4-sulfonylchloride

3-Fluoro-biphenyl-4-sulfonylchloride

Katalognummer: B13617498
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: PMIHHBZAIKZKKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-biphenyl-4-sulfonylchloride is an organic compound with the molecular formula C12H8ClFO2S. It is a derivative of biphenyl, where a fluorine atom is attached to one of the phenyl rings, and a sulfonyl chloride group is attached to the other phenyl ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-biphenyl-4-sulfonylchloride typically involves the reaction of 3-fluorobiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Fluorobiphenyl+Chlorosulfonic AcidThis compound+HCl\text{3-Fluorobiphenyl} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobiphenyl+Chlorosulfonic Acid→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-biphenyl-4-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl fluoride or a sulfonamide under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve the use of a base, such as triethylamine, to facilitate the reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed for oxidation reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

3-Fluoro-biphenyl-4-sulfonylchloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-biphenyl-4-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-biphenyl-4-sulfonyl Fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.

    4-Fluoro-biphenyl-3-sulfonylchloride: Isomeric compound with the sulfonyl chloride group attached to a different position on the biphenyl ring.

    3-Chloro-biphenyl-4-sulfonylchloride: Similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness

3-Fluoro-biphenyl-4-sulfonylchloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for various chemical transformations .

Eigenschaften

Molekularformel

C12H8ClFO2S

Molekulargewicht

270.71 g/mol

IUPAC-Name

2-fluoro-4-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-6-10(8-11(12)14)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

PMIHHBZAIKZKKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.